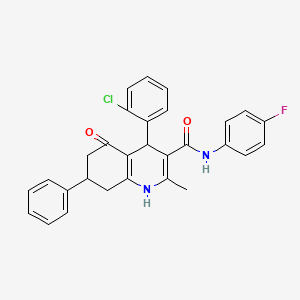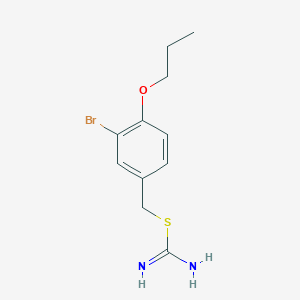![molecular formula C24H20ClN3O3S B11642447 [4-(4-Chloro-phenyl)-3-cyano-6-methyl-5-o-tolylcarbamoyl-pyridin-2-ylsulfanyl]-acetic acid methyl ester](/img/structure/B11642447.png)
[4-(4-Chloro-phenyl)-3-cyano-6-methyl-5-o-tolylcarbamoyl-pyridin-2-ylsulfanyl]-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a pyridine ring substituted with various functional groups, including a cyano group, a chlorophenyl group, and a carbamoyl group
Preparation Methods
The synthesis of METHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials.
Introduction of Functional Groups: Various functional groups such as the cyano group, chlorophenyl group, and carbamoyl group are introduced through substitution reactions.
Final Assembly: The final compound is assembled by linking the pyridine ring with the methyl acetate moiety through a thioether linkage.
Industrial production methods would involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
METHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Hydrolysis: Hydrolysis reactions can break down the ester linkage to form carboxylic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions.
Scientific Research Applications
METHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used to study biological pathways and interactions due to its complex structure and functional groups.
Industrial Applications: It can be used in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of METHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
METHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE can be compared with similar compounds such as:
METHYL 2-(4-CHLOROPHENYL)ACETATE: This compound has a simpler structure and different functional groups, leading to different chemical properties and applications.
6-Methoxy-3-nitropyridine-2-acetonitrile: This compound has a different substitution pattern on the pyridine ring, resulting in different reactivity and applications.
The uniqueness of METHYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]PYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H20ClN3O3S |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)-3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C24H20ClN3O3S/c1-14-6-4-5-7-19(14)28-23(30)21-15(2)27-24(32-13-20(29)31-3)18(12-26)22(21)16-8-10-17(25)11-9-16/h4-11H,13H2,1-3H3,(H,28,30) |
InChI Key |
LQYWREQUGZNLKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)SCC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-nitro-5-(pyrrolidin-1-yl)phenyl]-4-phenylphthalazin-1(2H)-one](/img/structure/B11642366.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11642370.png)

![5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11642382.png)
![(6Z)-6-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642387.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642391.png)
![2-{4-[(4-Fluorophenyl)amino]quinazolin-2-yl}phenol](/img/structure/B11642400.png)
![(6Z)-6-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642408.png)



![(6Z)-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642432.png)
![N1-(1-naphthyl)-2-(6,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B11642444.png)
![4-cyano-2-fluoro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11642445.png)
